molecular formula C21H27N5O3 B2686456 N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034587-46-5

N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No. B2686456
M. Wt: 397.479
InChI Key: VZYIUBBXWPWEPL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Compounds

    Research has focused on synthesizing novel compounds derived from structural modifications of the parent compound, aiming to explore their potential pharmacological activities. For example, studies have involved the synthesis of derivatives to evaluate their anti-inflammatory, analgesic, and receptor binding affinities. Compounds with structural similarities have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

  • Receptor Binding Assay

    Derivatives of the compound have been synthesized and their receptor binding affinities have been evaluated, identifying potential ligands for dopamine receptors, which could have implications for neurological disorders (Li Guca, 2014).

  • Cytotoxicity Studies

    Some derivatives have been synthesized and screened for their in vitro cytotoxic activity against certain cancer cell lines, contributing to the ongoing search for novel anticancer agents (Ashraf S. Hassan et al., 2014).

  • Antimicrobial Activity

    New pyridine derivatives incorporating similar structural motifs have been developed and evaluated for their antimicrobial activity, showing variable and modest effects against bacteria and fungi, indicating the potential for developing new antimicrobial agents (N. Patel et al., 2011).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-29-17-7-5-16(6-8-17)14-22-21(28)25-12-10-24(11-13-25)20(27)18-15-23-26-9-3-2-4-19(18)26/h5-8,15H,2-4,9-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYIUBBXWPWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

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